molecular formula C14H15ClN4O2 B242233 ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate

ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate

Katalognummer B242233
Molekulargewicht: 306.75 g/mol
InChI-Schlüssel: IMVKMTYBUCQXOL-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate, also known as CBY-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBY-1 has been found to exhibit promising properties as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

The mechanism of action of ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate involves the binding of the compound to the active site of PTP1B, which inhibits its enzymatic activity. This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as liver, muscle, and adipose tissue. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of other tyrosine phosphatases, including SHP-1 and SHP-2, which are involved in the regulation of immune cell signaling.
Biochemical and Physiological Effects
ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its effects on insulin signaling and glucose homeostasis, ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to improve cognitive function and reduce oxidative stress in the brain. These effects are thought to be mediated by the inhibition of PTP1B and other tyrosine phosphatases.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It exhibits potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to its use. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, its effects on other tyrosine phosphatases may complicate its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate. One area of interest is the development of novel therapies for diabetes and other metabolic disorders based on its PTP1B inhibitory properties. Another area of interest is its potential use as an anti-inflammatory or anti-tumor agent. Further studies are also needed to investigate its effects on other tyrosine phosphatases and to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods for ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate may facilitate its use in a wider range of experiments.

Synthesemethoden

The synthesis of ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate involves a multi-step process that includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazine derivative with ethyl acetoacetate and 3-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its role as a PTP1B inhibitor. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate has been found to exhibit potent and selective inhibition of PTP1B, making it a promising candidate for the development of novel therapies for diabetes and other metabolic disorders.

Eigenschaften

Produktname

ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate

Molekularformel

C14H15ClN4O2

Molekulargewicht

306.75 g/mol

IUPAC-Name

ethyl 3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C14H15ClN4O2/c1-3-21-14(20)12-9(2)17-19-13(12)18-16-8-10-6-4-5-7-11(10)15/h4-8H,3H2,1-2H3,(H2,17,18,19)/b16-8+

InChI-Schlüssel

IMVKMTYBUCQXOL-LZYBPNLTSA-N

Isomerische SMILES

CCOC(=O)C1=C(NN=C1N/N=C/C2=CC=CC=C2Cl)C

SMILES

CCOC(=O)C1=C(NN=C1NN=CC2=CC=CC=C2Cl)C

Kanonische SMILES

CCOC(=O)C1=C(NN=C1NN=CC2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.